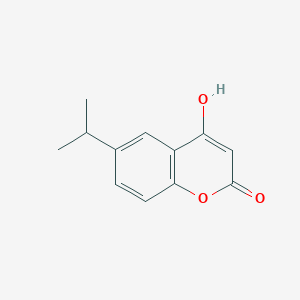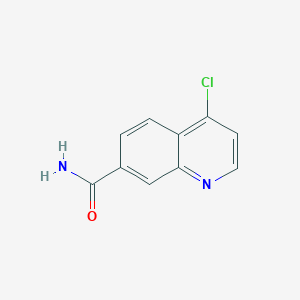![molecular formula C9H7F3O2 B15069086 1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)
1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H7F3O2 It is characterized by the presence of a trifluoromethyl group and a hydroxy group attached to a phenyl ring, along with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents and hydroxy-substituted benzene derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, selective oxidation, and purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone moiety can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the ethanone moiety may produce alcohols .
Scientific Research Applications
1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The hydroxy group can form hydrogen bonds, stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
- 1-[2-Hydroxy-5-(trifluoromethyl)phenyl]ethanone
- 1-[3,5-Bis(trifluoromethyl)phenyl]ethanone
- 1-[3-Hydroxy-4-(trifluoromethyl)phenyl]ethanone
Uniqueness: 1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one is unique due to the specific positioning of the hydroxy and trifluoromethyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
1-[3-hydroxy-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)6-2-7(9(10,11)12)4-8(14)3-6/h2-4,14H,1H3 |
InChI Key |
FFXMONMLVYRMBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


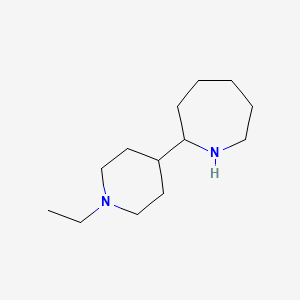

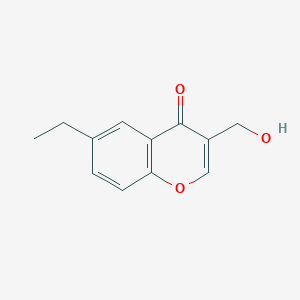

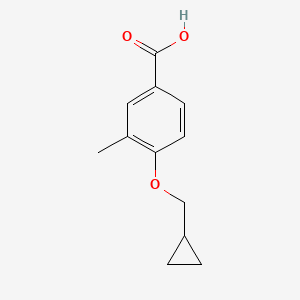
![9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-](/img/structure/B15069041.png)

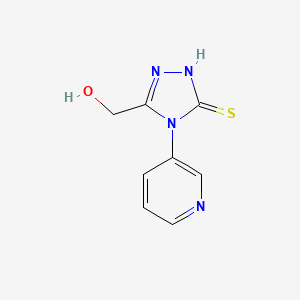
![1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol](/img/structure/B15069058.png)
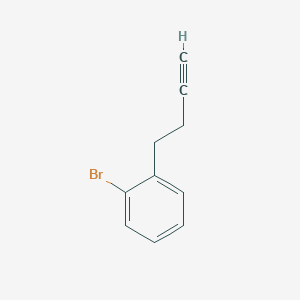
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)
